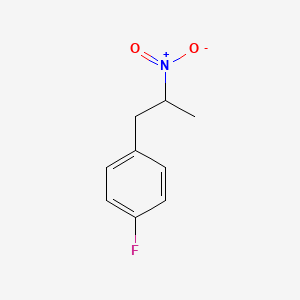![molecular formula C15H22O4 B1504398 [4]-Gingerol](/img/structure/B1504398.png)
[4]-Gingerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4]-Gingerol is a bioactive compound predominantly found in ginger (Zingiber officinale). It is known for its pungent flavor and is responsible for many of the health benefits associated with ginger. Chemically, it is a phenolic compound with the molecular formula C17H26O4. This compound is the most abundant of the gingerols, which are the major active components in ginger.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4]-Gingerol can be achieved through several methods. One common synthetic route involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent dehydration. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, and a catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods: Industrial production of this compound often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound.
化学反应分析
Types of Reactions: [4]-Gingerol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form (4)-Gingerone.
Reduction: It can be reduced to form (4)-Gingerdiol.
Substitution: Various substitution reactions can occur on the aromatic ring, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: (4)-Gingerone
Reduction: (4)-Gingerdiol
Substitution: Halogenated derivatives of this compound
科学研究应用
[4]-Gingerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenolic compounds and their reactions.
Biology: this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: It has been investigated for its potential therapeutic effects, such as anti-cancer, anti-diabetic, and neuroprotective activities.
Industry: this compound is used in the food and beverage industry for its flavoring properties and in the pharmaceutical industry for its medicinal benefits.
作用机制
The mechanism of action of [4]-Gingerol involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
相似化合物的比较
[4]-Gingerol can be compared with other similar compounds such as:
(6)-Gingerol: Another major gingerol with a longer carbon chain, which has similar but more potent biological activities.
(8)-Gingerol: Similar to this compound but with an even longer carbon chain, exhibiting stronger anti-inflammatory and anti-cancer properties.
Shogaol: A dehydrated form of gingerol, which is more stable and has more potent biological activities.
Uniqueness: this compound is unique due to its balance of stability and biological activity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3/t12-/m0/s1 |
InChI 键 |
GDRKZARFCIYVCI-LBPRGKRZSA-N |
手性 SMILES |
CCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
规范 SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


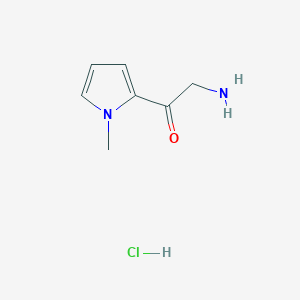
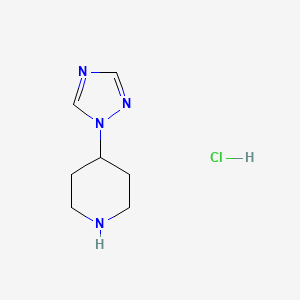
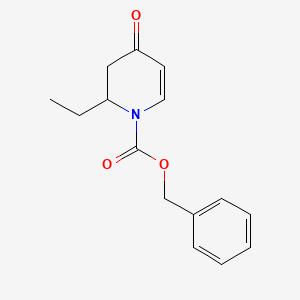
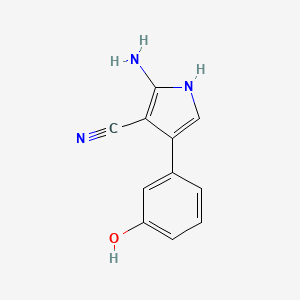
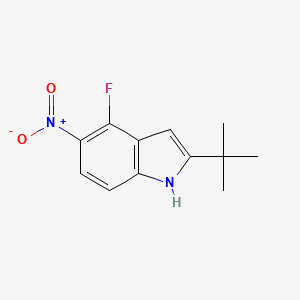
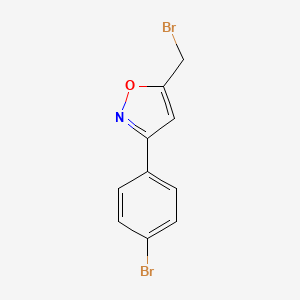
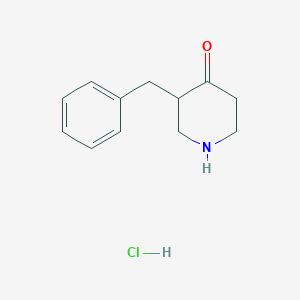

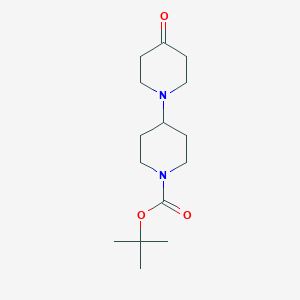
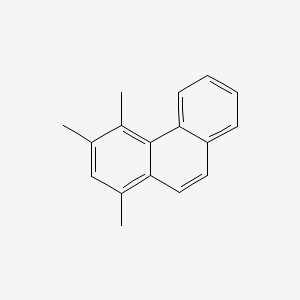
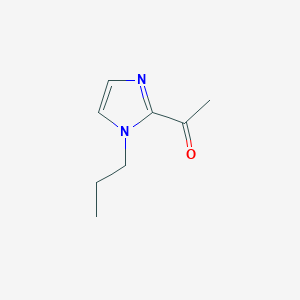
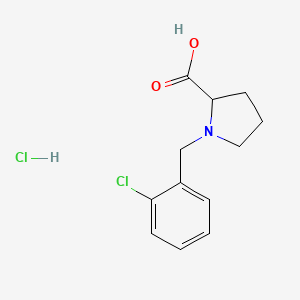
![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)
